3-(2,6-dimethylmorpholin-4-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxalin-2-amine
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Overview
Description
3-(2,6-dimethylmorpholin-4-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxalin-2-amine is a complex organic compound that belongs to the class of quinoxaline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dimethylmorpholin-4-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxalin-2-amine typically involves multi-step organic reactions. The starting materials might include quinoxaline derivatives, morpholine, and pyrazole derivatives. Common synthetic routes could involve:
Nucleophilic substitution reactions: where a nucleophile replaces a leaving group on a quinoxaline ring.
Cyclization reactions: to form the morpholine and pyrazole rings.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: to speed up the reaction.
Solvents: to dissolve reactants and control the reaction environment.
Temperature and pressure control: to ensure the reaction proceeds efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-dimethylmorpholin-4-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxalin-2-amine can undergo various chemical reactions, including:
Oxidation: where the compound gains oxygen or loses hydrogen.
Reduction: where the compound gains hydrogen or loses oxygen.
Substitution: where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: such as lithium aluminum hydride or sodium borohydride.
Solvents: like ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce more saturated derivatives.
Scientific Research Applications
Chemistry: as a building block for synthesizing more complex molecules.
Biology: for studying enzyme interactions and cellular pathways.
Medicine: as a potential therapeutic agent for treating diseases.
Industry: in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,6-dimethylmorpholin-4-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxalin-2-amine would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound might:
Bind to active sites: of enzymes, inhibiting their activity.
Modulate signaling pathways: by interacting with receptors or other proteins.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline derivatives: such as 2,3-diphenylquinoxaline.
Morpholine derivatives: like 4-(2,6-dimethylmorpholin-4-yl)aniline.
Pyrazole derivatives: such as 3-methyl-1-phenyl-1H-pyrazole.
Uniqueness
3-(2,6-dimethylmorpholin-4-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxalin-2-amine is unique due to its specific combination of functional groups and structural features, which might confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C24H26N6O |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
3-(2,6-dimethylmorpholin-4-yl)-N-(5-methyl-2-phenylpyrazol-3-yl)quinoxalin-2-amine |
InChI |
InChI=1S/C24H26N6O/c1-16-13-22(30(28-16)19-9-5-4-6-10-19)27-23-24(29-14-17(2)31-18(3)15-29)26-21-12-8-7-11-20(21)25-23/h4-13,17-18H,14-15H2,1-3H3,(H,25,27) |
InChI Key |
WMEJPPWQZIUFKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC3=CC=CC=C3N=C2NC4=CC(=NN4C5=CC=CC=C5)C |
Origin of Product |
United States |
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